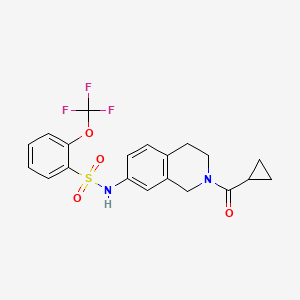

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core modified with a cyclopropanecarbonyl group and a trifluoromethoxy-substituted benzene sulfonamide. This compound is structurally distinct due to the incorporation of a cyclopropane ring, which enhances conformational rigidity, and the trifluoromethoxy group, which improves lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4S/c21-20(22,23)29-17-3-1-2-4-18(17)30(27,28)24-16-8-7-13-9-10-25(12-15(13)11-16)19(26)14-5-6-14/h1-4,7-8,11,14,24H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALXCAGVHMHZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 342.4 g/mol

- IUPAC Name : this compound

Research indicates that this compound interacts with various biological targets, primarily focusing on:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Bacterial Inhibition : Studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of the compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed via microscopy.

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, the compound displayed superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have focused on the antiviral properties of benzenesulfonamide derivatives, including compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethoxy)benzenesulfonamide. Research indicates that these compounds can inhibit the HIV-1 capsid protein, making them promising candidates for antiviral therapies. The mechanism involves disrupting viral assembly and replication processes .

2. Cancer Therapeutics

Benzenesulfonamides have been explored as potential anticancer agents. Their ability to inhibit carbonic anhydrase (CA) isoforms has been linked to reduced tumor growth and metastasis. Studies have demonstrated that specific derivatives exhibit selective inhibition of CA enzymes, which are overexpressed in various cancers .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings from SAR studies include:

- Functional Groups : The presence of trifluoromethoxy and cyclopropanecarbonyl groups significantly enhances biological activity.

- Substituent Variations : Modifying substituents on the benzenesulfonamide moiety can lead to improved selectivity and potency against target enzymes or receptors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiviral properties | Demonstrated significant inhibition of HIV-1 replication at low micromolar concentrations. |

| Study 2 | Investigate anticancer effects | Showed that the compound reduced tumor cell viability by 50% in vitro through CA inhibition. |

| Study 3 | Assess pharmacokinetics | Found favorable absorption and distribution profiles in animal models, supporting further development for clinical use. |

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Structural Differences : This analogue () replaces the cyclopropanecarbonyl group with a trifluoroacetyl moiety and introduces a 2-cyclopropylethyl substituent on the phenyl ring.

- However, the cyclopropylethyl chain may reduce steric hindrance compared to the rigid cyclopropanecarbonyl group in the target compound.

- Synthesis : Both compounds use sulfonamide coupling strategies, but the target compound avoids the use of halogenated intermediates (e.g., bromo derivatives in ), simplifying scalability .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Core Structure: These triazole-thiones () replace the tetrahydroisoquinoline core with a 1,2,4-triazole ring, which is less conformationally restricted.

- Tautomerism : Unlike the stable sulfonamide linkage in the target compound, triazole-thiones exhibit tautomerism, which may complicate pharmacological predictability .

2.1.3 N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Cyclopropane Integration: This carboxamide () incorporates a cyclopropane ring directly into the carboxamide structure, differing from the tetrahydroisoquinoline-linked cyclopropanecarbonyl group in the target compound.

- Stereochemical Considerations : The diastereomer ratio (dr 19:1) highlights the importance of stereochemistry in cyclopropane-containing compounds, suggesting that the target compound’s synthesis may require similar stereochemical control for optimal activity .

2.1.4 (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides

- Core Heterocycle: These quinoline-based sulfonamides () differ significantly in core structure, with the quinoline moiety providing planar aromaticity versus the partially saturated tetrahydroisoquinoline in the target compound.

- Pharmacokinetic Implications : The hydroxyl and chlorine substituents in these compounds may reduce metabolic stability compared to the trifluoromethoxy group in the target compound .

Pharmacological and Physicochemical Properties

*Estimated based on substituent contributions.

Q & A

Q. What are the key synthetic steps for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethoxy)benzenesulfonamide?

- Methodological Answer : The synthesis involves: (i) Formation of the tetrahydroisoquinoline core via cyclization of a β-phenethylamine derivative. (ii) Introduction of the cyclopropanecarbonyl group via acylation under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) . (iii) Sulfonamide coupling using 2-(trifluoromethoxy)benzenesulfonyl chloride, requiring precise stoichiometry and temperature control (0–5°C to room temperature) to minimize side reactions . (iv) Purification via high-performance liquid chromatography (HPLC) to isolate the target compound (>95% purity) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify substituent positions and cyclopropane geometry .

- Infrared (IR) Spectroscopy : Confirm the presence of sulfonamide (-SO₂NH-) and carbonyl (C=O) functional groups .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity by comparing retention times with standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acylation step?

- Methodological Answer :

- Solvent Selection : Use dichloromethane for its low nucleophilicity and ability to stabilize intermediates .

- Catalyst Screening : Test coupling agents like HATU or DCC to enhance acylation efficiency .

- Temperature Gradients : Perform reactions under reflux (40–50°C) to accelerate kinetics while avoiding thermal decomposition .

- Real-Time Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

- Tautomerism Assessment : Investigate pH-dependent shifts in NMR spectra caused by sulfonamide proton exchange .

- Crystallography : Obtain single-crystal X-ray diffraction data to confirm stereochemistry and rule out structural misassignments .

Q. What experimental strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

- Cellular Assays : Perform dose-response studies in cell lines (e.g., cancer or inflammatory models) to evaluate inhibition of pathway markers (e.g., NF-κB or TNF-α) via Western blot .

- Molecular Docking : Predict binding modes using computational models based on analogous sulfonamide structures .

Q. How can stability issues (e.g., degradation under light/moisture) be systematically addressed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (UV light, humidity, oxidative buffers) and monitor degradation products via LC-MS .

- Formulation Screening : Test lyophilization or encapsulation in liposomes to enhance shelf life .

- Protective Group Strategies : Introduce photolabile protecting groups on sensitive moieties (e.g., trifluoromethoxy substituents) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.